B1576041 Ranatuerin-2BYa

Ranatuerin-2BYa

Cat. No.: B1576041
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2BYa is a synthetic antimicrobial peptide (AMP) precursor originally identified in the skin secretions of the foothill yellow-legged frog, Rana boylii . This 23-amino acid peptide (Sequence: KNLVTNVAGTVIDKMKCKLTGEC) features a high purity of 97.6% and is supplied as a lyophilized powder for research applications . As a member of the Ranatuerin-2 family, it holds significant interest for its role in innate immune defense and its potential as a therapeutic candidate against antibiotic-resistant bacteria . The primary research value of this compound lies in its antimicrobial activity . Peptides in this family are generally cationic and can adopt amphipathic α-helical structures, enabling them to interact with and disrupt the negatively charged membranes of microorganisms . The proposed mechanisms for this membrane disruption include the "barrel-stave," "carpet," or "toroidal pore" models, which lead to cell leakage and death . Beyond direct antimicrobial effects, recent studies on a related peptide, Rana-2PN, have revealed novel functions including lipopolysaccharide (LPS)-neutralizing and anti-inflammatory activities in vitro and in vivo . This suggests that this compound may also possess multifunctional properties, making it a promising tool for investigating novel strategies to address inflammatory disorders resulting from bacterial infections . Researchers value Ranatuerin-2 family peptides for their broad-spectrum activity and a mechanism of action that may make it difficult for bacteria to develop resistance . This peptide is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GILSTFKGLAKGVAKDLAGNLLDKFKCKITGC

Origin of Product

United States

Biosynthesis and Biogenesis of Ranatuerin 2bya

Elucidation of the Biosynthetic Pathway of Ranatuerin-2BYa

The biosynthetic pathway of this compound follows a template common to many antimicrobial peptides found in frog skin. This process begins with the translation of an mRNA transcript into a precursor protein, which then undergoes enzymatic processing to yield the final, active peptide.

The production of this compound begins with the synthesis of a larger precursor protein, known as a prepropeptide. nih.govnih.gov Analysis of cDNA encoding for ranatuerin-family peptides reveals a characteristic multi-domain structure. nih.gov This structure typically includes:

A putative signal peptide region at the N-terminus, consisting of around 22 amino acids. This sequence directs the precursor protein into the secretory pathway. nih.gov

An acidic spacer peptide region that follows the signal peptide. nih.gov

The mature peptide sequence which corresponds to the active this compound. nih.gov

A propeptide convertase processing site , often a classical "-KR-" (Lysine-Arginine) sequence, located immediately upstream of the mature peptide sequence. nih.gov

Specialized enzymes called propeptide convertases recognize and cleave the precursor at this specific site to release the mature peptide. nih.gov Following this cleavage, this compound undergoes further post-translational modification, most notably the formation of an intramolecular disulfide bond between two cysteine residues at the C-terminus. nih.govnih.gov This creates a cyclic domain, a feature common to ranatuerin peptides known as the "Rana box". nih.govnih.gov

The genetic foundation for the synthesis of this compound has been established through molecular cloning techniques applied to the skin secretions of Rana boylii. int-res.com These studies allow for the identification and sequencing of the specific cDNA that encodes the peptide's precursor.

The cDNA encoding the precursor of this compound has been successfully cloned and identified from a cDNA library derived from the skin secretions of Rana boylii. int-res.com The sequence has been deposited in the GenBank database under the accession number JQ511850. int-res.com

The analysis of cDNA precursors for various ranatuerin peptides reveals a highly conserved architecture. nih.govnih.gov This architecture is fundamental for the proper synthesis and processing of the final active peptide.

Table 1: General Characteristics of Ranatuerin cDNA Precursors

Precursor RegionDescriptionPrimary Function
Signal Peptide A sequence of approximately 22 amino acids at the N-terminus. nih.govDirects the nascent polypeptide into the endoplasmic reticulum for secretion.
Acidic Spacer A region of acidic amino acid residues following the signal peptide. nih.govMay play a role in proper folding and preventing premature activity of the peptide.
Processing Site A specific amino acid motif (e.g., -KR-) that is recognized by enzymes. nih.govServes as a cleavage site for propeptide convertases to release the mature peptide.
Mature Peptide The C-terminal sequence that constitutes the final, biologically active antimicrobial peptide. nih.govCarries out the antimicrobial function.

The production of antimicrobial peptides like this compound is a tightly regulated process, controlled at both the transcriptional and translational levels. nih.gov Expression is often linked to developmental stages and external stimuli. For instance, studies on the Japanese mountain brown frog (Rana ornativentris) showed that the mRNA transcripts for preproranatuerin-2 were only detectable after the onset of metamorphosis, with levels peaking during the metamorphic climax. researchgate.net This indicates a developmental control at the transcriptional level.

Furthermore, the synthesis and release of these peptides from dermal glands are key components of the amphibian's innate immune system, often triggered in response to stress or injury. imrpress.comresearchgate.net The regulation of gene expression ensures that these defense molecules are produced efficiently when needed. Advanced regulatory systems, which can control gene expression at both transcription and translation, are known to enhance the production of recombinant proteins and likely play a role in the natural synthesis of these peptides. nih.govnih.gov

Genetic Basis of this compound Biosynthesis: Gene Cloning and Expression

Characterization of cDNA Precursors for this compound

Chemoenzymatic Synthesis Approaches for this compound and its Analogs

Chemoenzymatic synthesis represents a powerful hybrid strategy that combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like peptides. nih.gov This approach is particularly valuable for the synthesis of macrocyclic peptides and their analogs, offering advantages over purely chemical or biological methods. beilstein-journals.orgbeilstein-journals.org

The general process for the chemoenzymatic synthesis of a macrocyclic peptide like this compound would involve two main stages:

Chemical Synthesis of the Linear Precursor : The linear amino acid chain of the peptide is constructed using methods such as solid-phase peptide synthesis (SPPS). beilstein-journals.org This technique allows for the efficient and controlled assembly of the peptide backbone and facilitates the incorporation of modified or non-natural amino acids to create analogs. universiteitleiden.nl

Enzymatic Macrocyclization : The linear precursor is then subjected to an enzymatic reaction to form the cyclic structure. beilstein-journals.org Thioesterase (TE) domains, which are naturally involved in the biosynthesis of many cyclic peptides, are often employed for this step. beilstein-journals.orgresearchgate.net The enzyme recognizes a specific sequence or activated tag on the linear precursor and catalyzes the intramolecular cyclization with high chemo- and regioselectivity. researchgate.net

Table 2: General Steps in Chemoenzymatic Synthesis of a Macrocyclic Peptide

StepMethodDescription
1. Linear Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS)The linear sequence of amino acids is assembled on a solid resin support. beilstein-journals.org
2. Precursor Modification (Optional) Chemical ModificationAnalogs can be created by incorporating non-canonical amino acids or other chemical moieties into the linear chain. beilstein-journals.orguniversiteitleiden.nl
3. Cleavage from Resin Chemical CleavageThe full-length linear peptide is cleaved from the solid support. beilstein-journals.org
4. Enzymatic Cyclization Biocatalysis (e.g., using Thioesterase)The linear peptide is placed in a solution with a specific enzyme that catalyzes the formation of the intramolecular bond, resulting in the final macrocyclic peptide. beilstein-journals.orgresearchgate.net
5. Purification Chromatography (e.g., RP-HPLC)The final cyclic peptide is purified from the reaction mixture. nih.gov

Total Synthesis and Synthetic Methodologies for Ranatuerin 2bya

Strategies for the Stereoselective Total Synthesis of Ranatuerin-2BYa

The biological activity of peptides is critically dependent on their three-dimensional structure, which is dictated by the specific stereochemistry of their constituent amino acids. For this compound, which is composed of naturally occurring L-amino acids (with the exception of the achiral glycine), achieving stereoselectivity is a foundational requirement of the synthesis.

The primary strategy for ensuring the correct stereochemical configuration is the use of enantiomerically pure amino acid building blocks. In modern peptide synthesis, commercially available, pre-prepared L-amino acids with appropriate protecting groups are used for each coupling step. This approach effectively transfers the existing chirality of the starting materials to the final peptide, obviating the need for complex asymmetric reactions during the chain elongation process. By employing these high-purity building blocks, the synthesis ensures that each chiral center in the this compound sequence (ILSTFKGLAKGVAKDLAGNLLDKFKCKITGC) is incorporated with the correct L-configuration, which is essential for its proper folding and function. mdpi.comresearchgate.net

Development of Novel Synthetic Routes to the this compound Core Structure

The dominant and most efficient route for synthesizing the core linear structure of this compound is stepwise Solid-Phase Peptide Synthesis (SPPS). This methodology, pioneered by Bruce Merrifield, involves the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer support or resin. biotage.combachem.com

The general synthetic route for this compound using SPPS proceeds as follows:

Anchoring: The C-terminal amino acid of this compound, glycine (B1666218) (Gly), is covalently attached to a functionalized, insoluble resin. beilstein-journals.org

Stepwise Elongation: The peptide chain is assembled from the C-terminus to the N-terminus. Each cycle involves the deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid in the sequence. bachem.com This cycle is repeated 30 times until the full 31-amino acid linear sequence is constructed.

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA). This step also removes the protecting groups from the amino acid side chains. biotage.com

Disulfide Bond Formation: A critical post-synthesis modification for this compound is the formation of an intramolecular disulfide bridge between the two cysteine residues (Cys26 and Cys30). For the related peptide Ranatuerin-2Pb, this is effectively achieved through air-oxidation at room temperature over several days, a method also applicable to this compound. nih.gov

Purification: The final crude peptide is purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate this compound with a high degree of purity (typically >95%). nih.gov

Key Methodological Advances in this compound Peptide Synthesis (e.g., Solid-Phase Peptide Synthesis Optimization)

The synthesis of a 31-amino acid peptide like this compound relies on the highly optimized and often automated Fmoc/t-Bu SPPS strategy. beilstein-journals.org This approach offers significant advantages in terms of efficiency and yield.

Fmoc/t-Bu Strategy: This is the most common protecting group strategy used in modern SPPS. beilstein-journals.org The N-terminus of each incoming amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. It is removed at the start of each coupling cycle with a mild base, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.es The side chains of reactive amino acids (e.g., Lys, Thr, Asp, Cys) are protected by more robust, acid-labile groups like tert-butyl (t-Bu), which remain intact during the Fmoc removal steps but are cleaved off at the end of the synthesis along with the resin linker. beilstein-journals.org

Key Steps and Reagents in an SPPS Cycle for this compound:

StepDescriptionCommon Reagents
Resin Swelling The solid support resin is swelled in an appropriate solvent to ensure optimal reaction kinetics.Dichloromethane (DCM), Dimethylformamide (DMF) csic.es
Fmoc Deprotection The N-terminal Fmoc group of the resin-bound peptide is removed.20-40% Piperidine in DMF beilstein-journals.org
Washing Excess reagents and by-products from the deprotection step are removed by washing the resin.DMF, DCM bachem.com
Amino Acid Coupling The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus.Amino Acid: Fmoc-AA-OH; Activators: HBTU, HATU, BOP; Base: DIPEA nih.gov
Washing Excess activated amino acid and coupling reagents are washed away.DMF, DCM bachem.com
Repeat Cycle The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.N/A
Final Cleavage The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) biotage.com

Purification and Characterization: Following cleavage, RP-HPLC is essential for purifying the target peptide from deletion sequences or other impurities. nih.gov The identity and purity of the final synthetic this compound are confirmed using techniques like electrospray mass spectrometry to verify the correct molecular mass. nih.gov

Comparative Analysis of Diverse Synthetic Approaches to this compound and Related Peptides

The synthetic approach for this compound is broadly applicable to other members of the ranatuerin-2 (B1576050) peptide family. While the core methodology of Fmoc-SPPS remains the same, the specific amino acid sequence of each peptide introduces unique challenges that may require adjustments to the synthetic protocol.

A comparison with related peptides reveals key differences and similarities:

Ranatuerin-2Pb vs. This compound: Ranatuerin-2Pb is a 32-amino acid peptide, also featuring a C-terminal disulfide bridge. nih.gov Its synthesis follows the same SPPS and air-oxidation strategy as this compound. The primary difference for the synthetic chemist lies in the different sequence, which necessitates a different order of amino acid addition and potentially different coupling times or reagents to manage difficult couplings (e.g., sterically hindered amino acids).

Sequence Variation: The ranatuerin-2 family exhibits significant sequence diversity. nsf.gov For example, Ranatuerin-2BYb has a different sequence and is shorter (27 amino acids). mdpi.com This variability means that a "one-size-fits-all" synthesis protocol is not always optimal. Chemists must tailor the synthesis for each specific peptide, particularly in optimizing coupling steps for sequences prone to aggregation or containing sterically hindered residues.

Alternative Methods: While SPPS is dominant, historical methods like solution-phase peptide synthesis exist. However, for a peptide of 31 residues like this compound, solution-phase synthesis would be exceptionally laborious, requiring the purification of 30 intermediate peptides, making it impractical compared to the streamlined, filtration-based purification of SPPS. biotage.com

The table below compares the primary structures of this compound and two related peptides, highlighting the sequence variations that must be accommodated by the synthetic process.

Peptide NameOrganism of OriginPrimary Amino Acid SequenceLength
This compound Rana boyliiILSTFKGLAKGVAKDLAGNLLDKFKCK ITGC31 mdpi.com
Ranatuerin-2BYb Rana boyliiIMDSVKGLAKNLAGKLLDSLKCKITGC27 mdpi.com
Ranatuerin-2Pb Rana pipiensSFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT32 nih.gov

Ultimately, the total synthesis of this compound and its analogues is a testament to the power and versatility of modern Solid-Phase Peptide Synthesis, which allows for the reliable and high-purity production of these complex biomolecules for further scientific investigation.

Molecular Mechanisms of Action and Biological Interactions of Ranatuerin 2bya

Identification of Cellular and Molecular Targets of Ranatuerin-2BYa

The primary cellular target for this compound, like many antimicrobial peptides (AMPs), is the cell membrane. mdpi.comimrpress.com Its activity is particularly noted against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, respectively. bicnirrh.res.in The peptide's molecular structure, characterized by a net positive charge and amphipathic nature, facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes. imrpress.commdpi.com

Interaction with Biological Membranes and Membrane Disruption Models (e.g., Pore, Carpet, Toroidal Pore)

The interaction of this compound with biological membranes is a critical aspect of its antimicrobial function. This interaction leads to membrane disruption, a process explained by several models. While specific studies on this compound's precise mechanism are not extensively detailed, the actions of related ranatuerin peptides and other AMPs provide a framework for understanding its potential mechanisms. nih.govbiorxiv.org

The most common models for AMP-induced membrane disruption are the barrel-stave, toroidal pore, and carpet models. nih.govmdpi.comresearchgate.net

Barrel-Stave Model: In this model, peptides insert perpendicularly into the lipid bilayer, aggregating to form a pore resembling the staves of a barrel. nih.govresearchgate.net The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the aqueous channel. mdpi.com

Toroidal Pore Model: This model suggests that the peptides, along with the lipid monolayers, bend and fuse to form a continuous pore where the peptide's hydrophilic faces and the lipid head groups line the channel. biorxiv.orgresearchgate.net This action causes significant disruption to the membrane's curvature. researchgate.net

Carpet Model: In this mechanism, peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govresearchgate.net Once a threshold concentration is reached, the peptides cause the membrane to disintegrate in a detergent-like manner, leading to the formation of micelles. mdpi.com

The ability of this compound and similar peptides to permeabilize bacterial membranes has been demonstrated in studies using nucleic acid stains like SYTOX Green. nih.gov This dye can only enter cells with compromised membranes, and its fluorescence upon binding to nucleic acids indicates membrane permeabilization. nih.gov The alpha-helical structure, a common feature of ranatuerin peptides, is crucial for these membrane-disrupting activities. nih.gov

FeatureBarrel-Stave ModelToroidal Pore ModelCarpet Model
Peptide Orientation Perpendicular to the membranePerpendicular to the membraneParallel to the membrane surface
Pore Lining Peptides onlyPeptides and lipid head groupsNo stable pore formed
Membrane Disruption Formation of discrete poresFormation of pores with membrane curvatureDetergent-like micellization

Protein-Ligand Interaction Studies with this compound

While direct protein-ligand interaction studies specifically involving this compound are not extensively documented in the available literature, the broader field of protein-ligand interactions provides a basis for understanding how this peptide might engage with protein targets. mdpi.comnih.gov Such interactions are fundamental to many biological processes. mdpi.com Techniques like high-throughput screening, surface plasmon resonance (SPR), and structural methods such as X-ray crystallography are employed to characterize these interactions. drugtargetreview.com For instance, studies on other peptides have utilized methods like quantitative cross-linking mass spectrometry (qXL-MS) to identify ligand-induced stability changes in proteins. nih.gov Although not applied to this compound specifically, these methodologies could be used to identify its potential protein targets and elucidate the structural basis of these interactions.

Nucleic Acid Interactions of this compound

Some antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets, including nucleic acids. biorxiv.org These interactions can interfere with essential cellular processes like DNA replication and protein synthesis. mdpi.comresearchgate.net The cationic nature of peptides like this compound could facilitate binding to the negatively charged phosphate (B84403) backbone of DNA and RNA. insights.bio While direct evidence for this compound's interaction with nucleic acids is limited, studies on other AMPs have shown they can induce condensation of bacterial nucleoid DNA. biorxiv.org The interaction between peptides and nucleic acids can lead to the formation of condensates, which may be a key part of their mechanism of action. biorxiv.org

Cellular Pathways Modulated by this compound (e.g., signal transduction, gene expression)

The interaction of antimicrobial peptides with host cells can modulate various cellular pathways. For example, some AMPs are known to influence signal transduction pathways, such as those involving Toll-like receptors (TLRs), which play a crucial role in the innate immune response. nih.gov The binding of AMPs to these receptors can trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines. nih.gov While specific studies detailing the modulation of cellular pathways by this compound are scarce, the known functions of other AMPs suggest that it could potentially influence host immune responses through similar mechanisms. mdpi.com For instance, some peptides can form complexes with microbial molecules like nucleic acids, which are then recognized by intracellular TLRs, leading to the modulation of inflammatory responses. nih.gov

Enzymatic Modulation by this compound (e.g., protease inhibition)

Receptor Binding and Activation Studies of this compound

Currently, there is a lack of specific receptor binding and activation studies for this compound. Receptor binding assays are crucial for understanding the interaction of a ligand with its receptor and can provide valuable information on affinity (Kd) and receptor density (Bmax). sygnaturediscovery.comnih.gov These studies often employ radiolabeled ligands to quantify binding to cell membranes or recombinant receptors. nih.goveuropa.eu Competition binding assays can then be used to determine the inhibitory constant (Ki) of unlabeled compounds. revvity.com Such studies would be necessary to identify any specific receptors for this compound and to correlate receptor occupancy with its biological effects, similar to what has been done for other peptide hormones like angiotensin II. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ranatuerin 2bya Derivatives

Design and Synthesis of Ranatuerin-2BYa Analogs and Truncated Derivatives

The rational design of this compound analogs is a critical step in probing its structure-activity relationship (SAR). This process involves targeted modifications, including the creation of truncated versions and specific amino acid substitutions, to enhance bioactivity or reduce toxicity. nih.gov The primary method for producing these peptides is the solid-phase peptide synthesis (SPPS) technique. nih.gov

Truncation Studies: A common strategy involves creating shorter versions of the peptide to identify the minimal sequence required for activity. For instance, studies on the related peptide ranatuerin-2Pb involved synthesizing two truncated analogues: RPa, where the C-terminal RT dipeptide was removed, and RPb, which consisted of the first 18 N-terminal amino acids with C-terminal amidation. nih.gov Similarly, a truncated analog of ranatuerin-2-AW (R2AW), another member of the ranatuerin-2 (B1576050) family, was created by removing the C-terminal "Rana box" cyclic domain. mdpi.com These studies help determine the functional importance of different regions of the peptide. nih.govmdpi.com

Analog Design through Substitution: Analog design also focuses on substituting specific amino acid residues to alter physicochemical properties like cationicity, hydrophobicity, and amphipathicity. nih.gov For example, in the design of analogs for R2AW, researchers substituted aspartic acid residues with lysine (B10760008) to increase the net positive charge, and a lysine residue was replaced with leucine (B10760876) to enhance hydrophobicity. nih.gov Another approach involved replacing the cysteine residues that form the disulfide bridge with serine, a similar yet non-bonding amino acid, to investigate the role of the cyclic structure. nih.gov

The synthesis of these designed peptides, including ranatuerin-2Pb and its analogs, is typically outsourced to specialized companies that use automated solid-phase synthesizers. nih.gov The purity of the synthesized peptides is then verified using methods like reverse-phase high-performance liquid chromatography (RP-HPLC), and their molecular mass is confirmed by mass spectrometry. nih.gov

Elucidation of Key Pharmacophores and Structural Motifs for this compound Bioactivity

The Amphipathic α-Helix: A crucial characteristic for the function of many antimicrobial peptides (AMPs), including ranatuerins, is their ability to form an amphipathic α-helical structure. nih.govimrpress.com This structure features a segregation of hydrophobic and hydrophilic (cationic) residues on opposite faces of the helix. This amphipathicity is vital for the peptide's interaction with and disruption of microbial cell membranes. nih.gov The hydrophobic face facilitates insertion into the lipid bilayer of the membrane, while the cationic face interacts with the negatively charged components of bacterial membranes. nih.govnih.gov

The "Rana Box" Motif: Ranatuerin-2 peptides are characterized by a conserved C-terminal cyclic domain, the "Rana box," formed by an intramolecular disulfide bond between two cysteine residues. nih.govnih.gov This motif, typically a heptapeptide (B1575542) ring, is found in many peptide families from Ranidae frogs. mdpi.comnih.gov However, its precise role in bioactivity can be ambiguous and varies between different peptide families. mdpi.com Studies on the R2AW peptide, where the disulfide bridge was removed by substituting cysteines with serines or by truncating the entire Rana box, revealed that this cyclic structure was dispensable for its antibacterial activity. nih.govnih.gov

Cationicity and Hydrophobicity: The net positive charge (cationicity) and the proportion of hydrophobic residues are critical determinants of an AMP's potency and spectrum of activity. nih.govnih.gov Increasing the cationicity, often by substituting neutral or acidic amino acids with basic ones like lysine, can enhance the initial electrostatic attraction to negatively charged bacterial surfaces. nih.gov Concurrently, optimizing hydrophobicity is essential for membrane penetration. nih.gov However, a delicate balance must be maintained, as excessive hydrophobicity can lead to increased toxicity against host cells, such as red blood cells (hemolysis). nih.gov

Table 1: Key Structural Motifs in Ranatuerin-2 Peptides and Their Functions
Structural MotifDescriptionEstablished Role in BioactivityReferences
Amphipathic α-HelixA secondary structure with segregated hydrophobic and hydrophilic faces.Essential for membrane interaction and disruption. The hydrophobic face inserts into the lipid membrane, while the cationic face interacts with negatively charged membrane components. nih.govimrpress.comnih.gov
"Rana Box"A C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues.Its function varies. In some ranatuerin-2 peptides, it appears dispensable for antibacterial activity but may influence stability or toxicity. nih.govmdpi.comnih.govnih.gov
Cationic Residues (e.g., Lysine)Positively charged amino acids contributing to the peptide's net positive charge.Mediates electrostatic attraction to negatively charged bacterial membranes, crucial for initial binding and selectivity. nih.govnih.gov
Hydrophobic Residues (e.g., Leucine, Isoleucine)Nonpolar amino acids that form the hydrophobic face of the helix.Drives the insertion of the peptide into the core of the microbial lipid bilayer, leading to permeabilization. nih.govnih.gov

Impact of Stereochemistry and Conformation on this compound's Biological Profile

The three-dimensional structure, or conformation, of this compound is intrinsically linked to its biological function. The peptide's ability to adopt a specific spatial arrangement, particularly an α-helical conformation, is paramount for its antimicrobial and cytotoxic activities. nih.gov

The secondary structure of ranatuerin peptides is commonly evaluated using Circular Dichroism (CD) spectroscopy. nih.gov These studies reveal that while the peptides may exist in a random coil state in aqueous solutions, they readily fold into an α-helical structure in membrane-mimicking environments, such as in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles. nih.gov For example, CD analysis of ranatuerin-2Pb and its derivatives showed the formation of α-helical structures in 50% TFE and in the presence of liposomes mimicking bacterial membranes. nih.gov

The degree of helicity often correlates with biological activity. Studies on other antimicrobial peptides have shown that a higher percentage of α-helix content can be directly related to hemolytic activity, but not necessarily to antimicrobial potency. researchgate.net This highlights a crucial aspect of SAR studies: modifications that enhance the stability of the helical structure might also increase unwanted cytotoxicity. researchgate.net

Furthermore, the replacement of key cationic residues can influence the peptide's conformation. While substituting lysine with other cationic amino acids like ornithine or arginine may not significantly alter the helical structure, replacement with histidine can lead to a decrease in α-helix content. semanticscholar.org This suggests that not just the charge, but the specific stereochemistry of the side chain plays a role in stabilizing the peptide's active conformation, potentially through interactions like cation-π stacking with aromatic residues. semanticscholar.org

Computational Approaches to this compound SAR Modeling

Computational tools are invaluable for predicting the structural and physicochemical properties of this compound and its analogs, thereby guiding their rational design and helping to interpret experimental results. nih.govnih.gov

Helical Wheel Projections: A widely used computational approach is the generation of helical wheel projections using online tools like Heliquest. nih.gov These two-dimensional representations illustrate the distribution of hydrophobic and hydrophilic residues along the helical axis, providing a clear visualization of the peptide's amphipathicity. nih.gov Heliquest is also used to calculate key physicochemical parameters such as hydrophobicity, hydrophobic moment, and net charge, which are critical for predicting a peptide's behavior and potential activity. nih.govnih.gov

Secondary and Tertiary Structure Prediction: Software programs like Pep-fold3 and the GOR IV algorithm are employed to predict the secondary structure of peptides from their primary amino acid sequence. nih.govresearchgate.net For a more detailed understanding of the three-dimensional structure, molecular dynamics (MD) simulations can be performed. As demonstrated with the related peptide palustrin-Ca, MD simulations can model the peptide's interaction with a membrane-mimicking environment, such as a sodium dodecyl sulphate (SDS) micelle, revealing how the peptide maintains its conformation and orients itself relative to the membrane surface. biorxiv.org

These computational models provide insights into the molecular basis of the peptide's mechanism of action and allow for the in silico screening of potential analog designs before undertaking their chemical synthesis, saving time and resources.

Bioisosteric Replacements and Residue Substitution Effects in this compound

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize a lead compound's properties. cambridgemedchemconsulting.comdrughunter.com In the context of this compound, this strategy, along with general residue substitution, is used to fine-tune activity, enhance stability, and reduce toxicity. nih.govsemanticscholar.org

Effects of Cationic Residue Substitution: The nature and position of cationic residues are critical. Studies on R2AW involved substituting the negatively charged aspartic acid at position 4 with a positively charged lysine, which significantly enhanced cationicity and, consequently, antibacterial and anticancer activities. nih.govnih.gov Research on other AMPs has explored the replacement of lysine with other cationic residues. Substituting lysine with ornithine, a non-proteinogenic amino acid, was shown to increase the peptide's stability against enzymatic degradation by proteinase K without negatively affecting its helical structure or antimicrobial activity. semanticscholar.org In contrast, replacing lysine with histidine resulted in a marked decrease in activity. semanticscholar.org

Effects of Hydrophobic and Other Residue Substitutions: Modulating hydrophobicity is equally important. In one R2AW analog, a lysine on the hydrophobic face was replaced with a more hydrophobic leucine residue, contributing to optimized bioactivity. nih.gov Alanine scanning, a technique where individual amino acid residues are systematically replaced by alanine, can also be used to identify residues that are critical for activity. researchgate.net

Bioisosteric Replacement of the Disulfide Bridge: A classic example of bioisosteric replacement in ranatuerin studies is the substitution of the two cysteine residues with serine. nih.gov Serine is structurally similar to cysteine but lacks the thiol group necessary for forming a disulfide bond. The resulting linear peptide, [Ser23,29]R2AW, showed antibacterial activity similar to the native peptide, confirming that the cyclic "Rana box" structure is not essential for this particular biological function. nih.gov This type of modification can be advantageous, as linear peptides are often easier and less expensive to synthesize.

Advanced Analytical and Spectroscopic Characterization Methodologies for Ranatuerin 2bya in Research

High-Resolution Mass Spectrometry Applications for Ranatuerin-2BYa Analysis and Metabolomics

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the detailed analysis of peptides like this compound. mdpi.com It offers exceptional accuracy in mass measurements, which is fundamental for the de novo sequencing of novel peptides and the characterization of their post-translational modifications. mdpi.comnih.gov Techniques such as Fourier-transform ion-cyclotron resonance (FT-ICR) and Orbitrap mass analyzers are particularly powerful for this purpose. mdpi.com The high resolving power of these instruments allows for the differentiation of peptides with very similar masses, which is essential in complex biological samples. quality-assistance.com

In the context of this compound, which was first isolated from the skin secretions of the Foothill yellow-legged frog (Rana boylii), mass spectrometry was instrumental in its initial identification and sequencing. uniprot.org HRMS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures of peptides from frog skin secretions, enabling the identification of this compound and its potential variants. mdpi.comnih.gov

Furthermore, HRMS plays a pivotal role in metabolomics studies involving this compound. By analyzing the metabolic changes in cells or tissues upon treatment with the peptide, researchers can gain insights into its mechanism of action and biological pathways. The high sensitivity of modern mass spectrometers allows for the detection and quantification of a wide range of metabolites, providing a comprehensive picture of the metabolic response. nih.gov

Key Applications of HRMS for this compound:

ApplicationDescriptionSignificance
De Novo Sequencing Determination of the amino acid sequence directly from the mass spectrum without prior database information. mdpi.comCrucial for identifying and characterizing novel peptides like this compound from natural sources. uniprot.org
Post-Translational Modification (PTM) Analysis Identification and localization of modifications such as amidation, oxidation, and disulfide bridges.PTMs can significantly impact the structure and biological activity of the peptide.
Metabolomics Global analysis of small-molecule metabolites in biological systems in response to this compound.Provides insights into the peptide's mechanism of action and its effects on cellular metabolism.
Impurity Profiling Detection and identification of impurities in synthetic or purified this compound samples. quality-assistance.comEnsures the quality and purity of the peptide used in research and potential therapeutic applications.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of peptides like this compound in solution. researchgate.net Unlike X-ray crystallography, which provides a static picture of the molecule in a crystalline state, NMR allows for the study of conformational flexibility and dynamics in a more biologically relevant environment. nih.gov

For peptides such as the related ranatuerin-2CSa, NMR studies have revealed that they may lack a defined secondary structure in aqueous solution but can adopt specific conformations, such as a helix-turn-helix motif, in membrane-mimicking environments like a trifluoroethanol (TFE)-water mixture. nih.gov This environmental dependence of the structure is crucial for understanding how this compound interacts with bacterial membranes.

To overcome the spectral overlap often present in one-dimensional (1D) NMR spectra of complex molecules, multidimensional NMR techniques are employed. researchgate.net

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are fundamental for the structural elucidation of peptides. fu-berlin.de

COSY and TOCSY are used to identify amino acid spin systems by revealing through-bond scalar couplings between protons. fu-berlin.de

NOESY provides information about through-space proximity between protons, which is crucial for determining the peptide's three-dimensional fold. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing distance restraints for structure calculations. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) is a 2D heteronuclear experiment that correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. This is particularly useful for assigning resonances in isotopically labeled peptides. libretexts.org

3D NMR: For larger or more complex peptides where 2D spectra may still be too crowded, 3D NMR techniques can provide additional resolution by spreading the signals into a third frequency dimension. researchgate.net Experiments like HNCA correlate the amide proton, its attached nitrogen, and the alpha-carbon of the same and preceding residue, aiding in the sequential assignment of the peptide backbone. csbsju.edu

The combination of these NMR techniques provides a detailed picture of the solution structure and dynamic properties of this compound, which is essential for understanding its structure-activity relationship. nih.gov

Common NMR Techniques for Peptide Structural Analysis:

NMR ExperimentInformation Provided
1D ¹H NMR Initial assessment of sample purity and conformational heterogeneity. researchgate.net
COSY Through-bond correlations between protons separated by two to three bonds. fu-berlin.de
TOCSY Correlations between all protons within a spin system (amino acid residue). fu-berlin.de
NOESY/ROESY Through-space correlations between protons close in space (< 5 Å), used for determining 3D structure. slideshare.net
HSQC Correlation between protons and directly bonded heteronuclei (e.g., ¹⁵N, ¹³C). libretexts.org
HMBC Correlation between protons and heteronuclei over two to three bonds. researchgate.net
3D NMR (e.g., HNCA) Provides an additional dimension of resolution for complex spectra, aiding in sequential assignment. csbsju.edu

X-ray Crystallography of this compound and Its Biomacromolecular Complexes

X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of molecules that can be crystallized. While obtaining high-quality crystals of peptides can be challenging, a successful crystal structure provides a precise and detailed model of the molecule's conformation. mdpi.comnih.gov

For this compound, an X-ray crystal structure would offer an unambiguous view of its solid-state conformation, including the precise arrangement of its alpha-helical and coiled regions and the geometry of the C-terminal disulfide bridge. This information would be highly complementary to the solution-state data obtained from NMR. nih.govmdpi.com

Furthermore, co-crystallization of this compound with biomacromolecular targets, such as bacterial membrane components or specific enzymes, could provide invaluable insights into its mechanism of action. Visualizing the peptide-target complex at the atomic level would reveal the specific interactions that govern its biological activity.

Although no specific X-ray crystal structure for this compound is publicly available, the technique remains a valuable goal in its comprehensive structural characterization.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Secondary Structure Studies of this compound

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone, when arranged in ordered secondary structures like α-helices and β-sheets, produces a characteristic CD spectrum. researchgate.net

α-helices typically show a positive band around 192 nm and two negative bands at approximately 208 and 222 nm. researchgate.net

β-sheets exhibit a negative band around 217 nm and a positive band near 195 nm. nih.gov

Random coils or unfolded structures show a strong negative band near 200 nm. nih.gov

For this compound, CD spectroscopy can be used to determine its secondary structure content and to study conformational changes induced by different solvent environments (e.g., aqueous buffer vs. membrane-mimicking solvents) or upon binding to target molecules. nih.govrsc.org Temperature-dependent CD studies can also provide information on the thermal stability of the peptide's structure. researchgate.net

Expected CD Spectral Features for Ranatuerin Peptides:

Secondary StructureWavelength (nm)Ellipticity
α-helix ~192Positive
~208Negative
~222Negative
β-sheet ~195-200Positive
~215-220Negative
Random Coil ~198-200Negative (strong)

Hyphenated Chromatography Techniques for this compound Purity and Trace Analysis (e.g., RP-HPLC, LC-MS/MS)

Hyphenated chromatography techniques, which couple a separation method with a detection method, are essential for the purification and analysis of peptides like this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for analyzing the purity of synthetic or isolated peptides. renyi.hu Peptides are separated based on their hydrophobicity. A pure peptide should ideally elute as a single, sharp peak. creative-proteomics.com By integrating the peak areas in the chromatogram, the purity of the sample can be quantified. researchgate.net RP-HPLC is also used for the preparative purification of peptides. renyi.hu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry. researchgate.net This technique is invaluable for trace analysis, allowing for the detection and quantification of this compound at very low concentrations in complex biological matrices. thermofisher.comnih.gov In an LC-MS/MS experiment, the peptide is first separated by LC, then ionized and selected in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in the second mass analyzer. This provides a high degree of certainty in the identification and quantification of the target peptide. nih.gov

Common RP-HPLC Conditions for Peptide Analysis:

ParameterTypical Setting
Column C18 or C8 reversed-phase
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient from low to high %B
Detection UV absorbance at 214-220 nm (peptide bond) or 280 nm (aromatic residues) creative-proteomics.com

Microscopic and Imaging Techniques for Subcellular Localization of this compound

To understand the mechanism of action of this compound, it is crucial to determine its location within target cells. Microscopic and imaging techniques are employed for this purpose.

A common approach is to label the peptide with a fluorescent probe and then use fluorescence microscopy to visualize its distribution in cells. This can reveal whether the peptide accumulates on the cell membrane, enters the cytoplasm, or targets specific organelles. nih.gov

For higher resolution imaging, super-resolution microscopy techniques like Photo-Activated Localization Microscopy (PALM) or direct Stochastic Optical Reconstruction Microscopy (dSTORM) can be used. nih.gov These methods can overcome the diffraction limit of light, allowing for the localization of individual peptide molecules with nanometer precision. nih.gov

Immunofluorescence microscopy is another powerful technique. It involves using antibodies that specifically recognize this compound. These primary antibodies are then detected by secondary antibodies conjugated to fluorophores, allowing for the visualization of the peptide's location within fixed and permeabilized cells. frontiersin.org

These imaging studies are critical for correlating the peptide's structural features with its ability to interact with and cross cellular membranes, ultimately leading to its biological effect.

Theoretical and Computational Chemistry Applied to Ranatuerin 2bya

Quantum Mechanical Studies of Ranatuerin-2BYa Electronic Structure and Reactivity

Quantum mechanics (QM) is the fundamental theory describing the behavior of electrons in molecules, and its application to chemistry, known as quantum chemistry, allows for the detailed calculation of molecular properties. consensus.appwikipedia.org For a peptide like this compound, QM methods can be used to determine its electronic structure, which dictates its reactivity and interactions with its environment. arxiv.orgnih.gov

The primary goal of these studies is often to solve the Schrödinger equation for the molecule, though approximations are necessary for systems as large as peptides. openaccessjournals.comwikipedia.org A prominent and widely used approach is Density Functional Theory (DFT), which calculates the electron density of the molecule rather than its full wavefunction, offering a balance between computational cost and accuracy. wikipedia.orgmdpi.com

Key applications of QM to this compound would include:

Mapping the Electrostatic Potential: Calculating the electrostatic potential surface of this compound would reveal the distribution of positive and negative charges across the peptide. This is crucial for understanding the initial long-range electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) or phosphatidylglycerol.

Analyzing Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and shape of these orbitals for this compound could help predict which parts of the peptide are most likely to donate or accept electrons during its interaction with target molecules on the bacterial surface.

Calculating Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity. mdpi.com Descriptors such as electronegativity, chemical hardness, and softness can be calculated for this compound. These values provide a quantitative measure of the peptide's tendency to attract electrons and its polarizability, which are central to its ability to disrupt the stable structure of a bacterial membrane. mdpi.com For example, comparing these descriptors for this compound and its less active analogues could reveal electronic features essential for potent antimicrobial activity.

While full QM calculations on the entire peptide-membrane system are computationally prohibitive, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the most chemically active region (e.g., a few key amino acid side chains of this compound interacting with a lipid headgroup) is treated with high-accuracy QM, while the rest of the system is modeled using more efficient classical mechanics (MM). nih.gov

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to study the physical movements of atoms and molecules over time. nextmol.combiorxiv.org For this compound, MD simulations provide a virtual microscope to visualize its interaction with bacterial membranes, revealing the atomistic details of its antimicrobial mechanism. nih.govmdpi.com

A typical MD simulation setup for studying this compound would involve:

Building the System: A model of this compound, often starting from a predicted α-helical structure, is placed near a simulated bacterial membrane. mdpi.comnih.gov This membrane is typically a bilayer composed of lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) to mimic Gram-negative or Gram-positive bacterial membranes, respectively. mdpi.commdpi.com The entire system is then solvated in a box of water molecules with ions to neutralize the charge. mdpi.com

Applying a Force Field: A force field, such as CHARMM36 or GROMACS, is used to describe the potential energy of the system. biorxiv.orgmdpi.com The force field contains parameters that define bond lengths, angles, and the nature of non-bonded interactions (van der Waals and electrostatic forces) for all atoms.

Running the Simulation: The simulation proceeds by calculating the forces on each atom and solving Newton's equations of motion for a series of small time steps (femtoseconds), generating a trajectory of the molecular system over hundreds of nanoseconds or even microseconds. biorxiv.orgnih.gov

Insights gained from MD simulations of this compound could include:

Binding and Insertion: Simulations can show how the peptide, initially in the aqueous phase, is attracted to and binds to the membrane surface. They can reveal the orientation of the peptide on the surface and the specific amino acid residues that anchor it to the lipid headgroups. mdpi.com Subsequent steps, such as the insertion of hydrophobic residues into the membrane core, can be monitored. mdpi.com

Pore Formation Mechanisms: A key question for many AMPs is how they disrupt the membrane. MD simulations can help distinguish between different proposed models, such as the "barrel-stave" model, where peptides assemble to form a pore, or the "toroidal pore" model, where peptides and lipids together form the pore lining. researchgate.net Another possibility is the "carpet" model, where peptides disrupt the membrane in a detergent-like manner. researchgate.net

Peptide Aggregation: Simulations can investigate the tendency of this compound molecules to self-associate in solution or on the membrane surface. Such aggregation can be a critical step for reaching the concentration threshold needed for membrane disruption. nih.gov

The table below summarizes typical parameters used in MD simulations for studying antimicrobial peptides.

Parameter Typical Value/Method Purpose
Simulation Engine GROMACS, AMBER, NAMDSoftware to run the MD simulation
Force Field CHARMM36, GROMOS, AMBERDefines the potential energy and forces between atoms
Membrane Model POPE/POPG (Bacterial), POPC (Mammalian)Mimics the biological target or control membrane
Water Model SPC, TIP3PExplicitly represents the solvent environment
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature
Temperature ~300-310 KSimulates physiological conditions
Simulation Time 100s of nanoseconds to microsecondsCaptures the timescale of binding and initial disruption events

Docking and Ligand-Based Design Approaches for this compound

Computational design strategies are essential for optimizing natural peptides like this compound to enhance their therapeutic properties. These approaches fall broadly into structure-based and ligand-based methods.

Molecular Docking (Structure-Based): Molecular docking predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). f1000research.com While docking is most commonly used for small molecules binding to well-defined protein pockets, it can be adapted for peptides. For this compound, docking studies could involve:

Peptide-Membrane Docking: Using specialized docking programs, the peptide can be docked onto the surface of a pre-equilibrated model of a bacterial membrane. This can predict the most favorable binding poses and initial interactions that precede membrane disruption, providing a starting point for longer MD simulations. f1000research.com

Docking to Bacterial Proteins: If this compound has an intracellular target in addition to the membrane, docking could be used to predict its binding site on that target protein, assuming the protein's 3D structure is known.

Ligand-Based Design: This approach uses the knowledge of active molecules (ligands) to design new ones, without necessarily knowing the structure of the target. Studies on ranatuerin peptides have successfully used this strategy. nih.govmdpi.com The original this compound serves as the lead compound, and analogues are designed by making systematic modifications. nih.gov

For example, a study on the related peptide Ranatuerin-2AW involved several design iterations: nih.govnih.gov

Truncation: The C-terminal "Rana box" cyclic domain was removed to see if it was essential for activity. This tests the functional importance of different parts of the peptide. mdpi.com

Residue Substitution: Specific amino acids were replaced to modulate key physicochemical properties.

Cationicity Enhancement: Replacing a neutral or acidic residue (like Aspartic Acid) with a basic one (like Lysine) increases the net positive charge, potentially improving the initial electrostatic attraction to bacterial membranes. nih.govmdpi.com

Hydrophobicity Modification: Replacing residues like Alanine with a more hydrophobic one like Tryptophan can enhance membrane penetration. nih.gov

These designed analogues are then synthesized and tested, and the results provide feedback for the next design cycle. This iterative process, guided by computational predictions of properties like helicity and hydrophobicity, is a powerful method for optimizing peptide function. nih.govnih.gov

Prediction of this compound Physico-Chemical Properties (purely theoretical prediction based on structure, non-clinical)

Before synthesis or extensive simulation, a number of key physicochemical properties of this compound and its potential analogues can be predicted directly from the amino acid sequence using various computational tools and servers. nih.govd-nb.info These properties are critical determinants of an AMP's function, selectivity, and potency. plos.org

Key predicted properties include:

Net Charge: Calculated by summing the charges of the acidic (Asp, Glu) and basic (Lys, Arg, His) residues at a physiological pH. A higher positive charge generally correlates with stronger binding to anionic bacterial membranes.

Hydrophobic Moment (µH): A measure of the amphipathicity of a peptide, particularly if it forms an α-helix. A large hydrophobic moment indicates a structure where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, a key feature for membrane interaction.

α-Helicity: The propensity of the peptide sequence to form an α-helical secondary structure. This can be predicted using algorithms that analyze the sequence for helical patterns. Programs like PEPFOLD-3 can generate 3D models and predict secondary structure content. nih.gov

The table below shows a comparison of predicted physicochemical properties for a natural ranatuerin peptide and its designed analogues, illustrating how modifications affect these key parameters. nih.gov

PeptideSequenceNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)
Ranatuerin-2Pb SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT+40.4860.368
RPa (Truncated) SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC+30.540N/A
RPb (Truncated/Amidated) SFLTTVKKLVTNLAAL-NH₂+30.613N/A

Data adapted from a study on Ranatuerin-2Pb and its analogues. nih.gov

These theoretical predictions are invaluable for the rational design of new peptides. plos.org For instance, by aiming for an optimal balance of net charge and hydrophobicity, researchers can design peptides with high antibacterial activity but low toxicity towards host cells. nih.gov

Cheminformatics and Data Mining for this compound Related Compounds and Databases

Cheminformatics and data mining involve the use of computational methods to analyze large datasets of chemical and biological information. For this compound, these approaches are crucial for placing the peptide in the broader context of known AMPs and for discovering novel related compounds. nih.gov

Antimicrobial Peptide Databases: Several publicly available databases serve as repositories for AMP sequences, structures, and activities. These are essential resources for cheminformatics studies. doi.org

Antimicrobial Peptide Database (APD): A comprehensive and manually curated database containing thousands of natural and synthetic AMPs, including information on their source, activity, and structure.

Database of Anuran Defense Peptides (DADP): Specializes in peptides isolated from frogs, making it highly relevant for the ranatuerin family. nih.gov

Database of Antimicrobial Activity and Structure of Peptides (DBAASP): Contains detailed, manually curated information on the structure and experimental activity of peptides against specific microbial targets. dbaasp.org

Data Mining and Analysis: Researchers can mine these databases to:

Identify Homologues: By using sequence alignment tools like BLAST (Basic Local Alignment Search Tool), one can search databases like UniProt or APD for peptides with sequences similar to this compound. This can identify other members of the ranatuerin-2 (B1576050) family or peptides from different families that share conserved functional motifs. mdpi.com

Discover Patterns: Data mining algorithms can be applied to large sets of AMPs to identify patterns in their sequences and physicochemical properties that correlate with specific activities (e.g., anti-Gram-positive vs. anti-Gram-negative). frontiersin.org For example, a search might reveal that a particular sequence motif is frequently associated with peptides active against Staphylococcus aureus.

Develop Predictive Models: The data from these databases can be used to train machine learning models. These models can then predict whether a novel peptide sequence, such as a designed analogue of this compound, is likely to be an effective antimicrobial, even before it is synthesized. frontiersin.orgnih.gov This approach accelerates the discovery process by prioritizing the most promising candidates for experimental validation.

By leveraging these databases and cheminformatics tools, the study of this compound is expanded from a single molecule to its place within the vast landscape of host defense peptides, facilitating the discovery and design of the next generation of antimicrobial agents.

Eco Chemical and Environmental Aspects of Ranatuerin 2bya

Occurrence and Distribution of Ranatuerin-2BYa in Natural Ecosystems

This compound is a naturally occurring peptide found within the skin secretions of specific amphibian species. These secretions are produced by granular glands in the skin and are released in response to stress or injury, forming a protective chemical barrier against environmental threats. ethz.ch

The primary documented source of this compound is the foothill yellow-legged frog (Rana boylii), an amphibian species native to North America. researchgate.netnih.gov Research has identified this peptide in populations of Rana boylii located in California. imrpress.com While the broader ranatuerin-2 (B1576050) family of peptides has been identified in various frog species across North America and Asia, the distribution of this compound appears to be more specific. mdpi.comresearchgate.net The presence of this and similar peptides is sporadic across different frog species, suggesting that the ability to synthesize them may confer an evolutionary advantage in certain environments but is not universal among all amphibians. researchgate.net

The production and secretion of these peptides are integral to the frog's survival in its habitat, which includes aquatic and terrestrial environments that expose it to a wide array of potential pathogens. researchgate.net The skin, being a permeable and vital organ for respiration and osmoregulation, relies on this chemical arsenal (B13267) for defense. researchgate.netnih.gov

Table 1: Occurrence and Distribution of this compound

ParameterDescriptionSource(s)
Natural Source Skin secretions of the foothill yellow-legged frog (Rana boylii) ethz.chresearchgate.netnih.gov
Geographic Distribution Documented in populations of Rana boylii in California, USA. imrpress.com
Location of Synthesis Granular glands within the spongious dermal layer of the frog's skin. researchgate.net
Peptide Family Ranatuerin-2 mdpi.comresearchgate.net

Environmental Fate and Degradation Pathways of this compound

Once secreted into the environment, the fate of this compound, like other antimicrobial peptides (AMPs), is governed by several processes, including sorption, phototransformation, and biodegradation. While specific studies on the environmental degradation of this compound are limited, the behavior of AMPs as a class provides a strong indication of its likely pathways.

Peptides entering soil and aquatic systems can be degraded into smaller peptides and amino acids by extracellular proteases and peptidases produced by microorganisms. researchgate.net This biodegradation is a primary pathway for the removal of peptides from the environment. researchgate.netresearchgate.net Studies on other AMPs have shown that riverine biofilm communities have the potential to biotransform these molecules. nih.gov

However, the structure of this compound contains a C-terminal cyclic domain formed by a disulfide bond. ethz.chmdpi.com This cyclization can offer protection against proteolytic degradation, enhancing its stability and persistence in the environment compared to linear peptides. mdpi.com

Other environmental processes that affect AMPs include:

Sorption: Peptides can adsorb to soil particles, particularly clay and organic matter, which can influence their mobility and availability for degradation. ethz.chnih.gov

Phototransformation: Some AMPs can be degraded by sunlight in surface waters, a process that can be enhanced by the presence of dissolved organic matter. ethz.chnih.gov

It is hypothesized that the primary degradation route for this compound in its natural habitat is enzymatic breakdown by proteases present in soil and water, although its cyclic structure likely results in a slower degradation rate than that of many other peptides. mdpi.comresearchgate.net Some amphibian skin secretions contain proteases that are co-secreted with the AMPs, which may serve to break down excess peptides, preventing potential damage to the frog's own skin and controlling the peptide's persistence after its release. mdpi.com

Role of this compound in Inter-Species Chemical Communication and Defense Mechanisms

The primary role of this compound is as a potent effector molecule in the innate immune defense of its host. ethz.chresearchgate.net This function represents a form of inter-species chemical interaction, where the peptide acts as a chemical defense against pathogenic microorganisms. When the frog is threatened or its skin is breached, the peptide is released, creating a hostile environment for invading microbes. ethz.chnih.gov

This compound exhibits broad-spectrum antimicrobial activity, meaning it is effective against a range of pathogens. researchgate.net Its most well-documented and ecologically significant role is its potent inhibitory action against the pathogenic chytrid fungus, Batrachochytrium dendrobatidis (Bd). researchgate.netnih.gov Bd is the causative agent of chytridiomycosis, a devastating infectious disease responsible for amphibian population declines worldwide. nih.govresearchgate.net

The peptide functions by disrupting the cell membranes of microorganisms, a common mechanism for many AMPs. imrpress.comresearchgate.net This mode of action is rapid and less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. researchgate.net Research has determined the minimum inhibitory concentration (MIC) of this compound against Bd, demonstrating its effectiveness at biologically relevant concentrations. nih.gov

Table 2: Documented Antimicrobial Activity of this compound

Target OrganismTypeMeasured Activity (MIC)Source(s)
Batrachochytrium dendrobatidisChytrid Fungus25 µM nih.gov
Escherichia coliGram-negative Bacteria7 µM ethz.ch
Staphylococcus aureusGram-positive Bacteria27 µM ethz.ch

Ecological Impacts of this compound in its Natural Habitat

The effectiveness of this chemical defense system can be compromised by environmental stressors. For instance, studies have shown that exposure to certain pesticides, such as carbaryl, can significantly reduce the amount of antimicrobial peptides secreted by Rana boylii. nih.govimrpress.com This impairment of the frog's chemical defense shield could increase its susceptibility to chytridiomycosis and other diseases, potentially contributing to population declines in areas with agricultural runoff or other forms of pollution. nih.govimrpress.com

Therefore, the ecological impact of this compound is not only as a direct antimicrobial agent but also as a sensitive indicator of environmental health. The ability of a frog population to produce and secrete these vital defense peptides can be seen as a measure of its fitness and the quality of its habitat.

Methodological Innovations and Future Directions in Ranatuerin 2bya Research

Emerging Technologies for High-Throughput Screening of Ranatuerin-2BYa Analogs

The traditional process of discovering and optimizing AMPs like this compound has often been a slow and laborious endeavor. drugtargetreview.com However, the advent of high-throughput screening (HTS) technologies is revolutionizing this field by enabling the rapid and simultaneous testing of large libraries of peptide analogs. drugtargetreview.complos.org

One key innovation is the use of automated robotic systems for HTS, which can significantly increase the efficiency of screening for antimicrobial activity. drugtargetreview.com These systems can handle large numbers of samples, testing various concentrations of this compound analogs against multiple microbial strains in different formats. drugtargetreview.com This automation minimizes manual labor and accelerates the identification of lead compounds. drugtargetreview.com

Another powerful approach involves the use of cell-free expression systems for the synthesis and screening of AMPs. mdpi.com This method allows for the rapid production of peptide libraries from linear DNA templates in a high-throughput format, bypassing the need for traditional cell-based expression and purification. mdpi.com This technology has been successfully used to screen marine metagenomes for novel AMPs and could be readily adapted for the high-throughput synthesis and evaluation of this compound analogs. mdpi.com

Furthermore, the development of novel screening assays, such as those based on the EUCAST (European Committee on Antimicrobial Susceptibility Testing) microdilution method, allows for the efficient determination of the minimum inhibitory concentration (MIC) of large numbers of compounds. frontiersin.org Combining these assays with advanced irradiation setups can also facilitate the discovery of photoantimicrobials. frontiersin.org

The SPOT-synthesis technique is another valuable tool for generating and screening peptide arrays. frontiersin.org This method allows for the synthesis of peptides on a solid support, which can then be screened for antimicrobial activity while either tethered to the surface or after being cleaved. frontiersin.org This approach has been used to optimize known AMPs and has the potential to identify novel this compound variants with enhanced activity. frontiersin.org

TechnologyApplication in this compound ResearchPotential Advantages
Automated Robotic Systems High-throughput screening of this compound analog libraries against diverse microbial panels.Increased speed, reduced manual labor, and enhanced reproducibility. drugtargetreview.com
Cell-Free Expression Systems Rapid synthesis and screening of large libraries of this compound variants.Bypasses time-consuming cell culture and purification steps. mdpi.com
EUCAST-based Microdilution Assays Efficient determination of the Minimum Inhibitory Concentration (MIC) for numerous analogs.Standardized and high-throughput method for quantifying antimicrobial potency. frontiersin.org
SPOT-Synthesis Generation and screening of peptide arrays to identify key residues for activity.Allows for systematic optimization and structure-activity relationship studies. frontiersin.org
DNA-Encoded Libraries (DELs) Screening vast chemical space for novel scaffolds that mimic this compound's function.Enables the exploration of a massive number of compounds in a single experiment. nih.gov

Application of Omics Technologies to this compound Research (e.g., Proteomics, Metabolomics of host secretions)

The application of "omics" technologies, such as proteomics and metabolomics, provides a holistic view of the biological systems involved in the production and function of this compound. nih.govscielo.br These powerful techniques offer unprecedented opportunities to understand the complex chemical ecology of amphibian skin secretions and to identify novel bioactive molecules. nih.govscielo.br

Proteomics has been instrumental in characterizing the peptide diversity within amphibian skin secretions. acs.orgnih.gov Shotgun proteomics, for instance, allows for the large-scale identification of proteins and peptides in a complex mixture. mdpi.com By analyzing the skin secretome of the host organism, researchers can identify not only this compound but also a plethora of other peptides that may act synergistically. nih.gov This approach has been successfully used to identify various AMP families, including ranatuerins, in the skin secretions of different frog species. nih.gov Furthermore, dual proteomics of infected host cells can reveal both bacterial and host proteins involved in the infection process, providing insights into the mechanisms of action of AMPs like this compound. d-nb.info

Omics TechnologyApplication in this compound ResearchKey Insights
Proteomics Identification and characterization of this compound and other peptides in host skin secretions. acs.orgnih.govReveals the diversity of AMPs, potential synergistic interactions, and post-translational modifications. acs.org
Transcriptomics Analysis of gene expression in the host's skin glands to understand the regulation of this compound production. nih.govscielo.brIdentifies the genetic basis for AMP synthesis and potential regulatory pathways.
Metabolomics Profiling of small molecules in host secretions to identify other bioactive compounds. mdpi.comfrontiersin.orgUncovers the full chemical arsenal (B13267) of the host's defense system and potential for synergistic effects.
Multi-Omics Integration Combining proteomics, transcriptomics, and metabolomics data for a comprehensive understanding.Provides a systems-level view of the host's defense mechanisms and the role of this compound within this context. frontiersin.org

Advanced Chemical Biology Tools for Studying this compound Function

Chemical biology offers a powerful toolkit to dissect the molecular mechanisms of action of this compound. These tools enable researchers to probe the interactions of the peptide with its biological targets and to visualize its activity in real-time.

The synthesis of chemically modified this compound analogs is a cornerstone of chemical biology approaches. nih.gov Techniques such as amino acid substitution, cyclization, and the incorporation of unnatural amino acids can be used to probe the structure-activity relationship and to enhance the peptide's properties. nih.gov For example, the development of sulfonyl fluoride-containing probes has enabled the covalent targeting of specific amino acid residues in proteins, a strategy that could be adapted to study the interactions of this compound with its cellular targets. nih.gov

Fluorescently labeled this compound analogs can be used to visualize the peptide's localization and interaction with bacterial membranes. These probes, in conjunction with advanced microscopy techniques, can provide detailed insights into the mechanism of membrane disruption.

Furthermore, the use of DNA-encoded libraries (DELs) represents a cutting-edge approach for the discovery of small molecules that can mimic or modulate the function of this compound. nih.gov DELs consist of vast collections of small molecules individually tagged with a unique DNA barcode, allowing for the rapid screening of billions of compounds. nih.gov

Chemical Biology ToolApplication in this compound ResearchPotential Outcomes
Peptide Synthesis & Modification Creation of this compound analogs with altered properties (e.g., stability, target specificity). nih.govImproved understanding of structure-activity relationships and development of optimized peptides.
Fluorescent Probes Visualization of this compound's interaction with bacterial cells and membranes.Elucidation of the mechanism of action and cellular uptake.
Covalent Chemical Probes Irreversible labeling of this compound's binding partners. nih.govIdentification of specific molecular targets within the bacterial cell.
Photo-crosslinking Capturing transient interactions between this compound and its targets upon UV irradiation.Mapping the binding interface and identifying interacting proteins.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of AMPs like this compound. nih.govnih.govupenn.edu These computational approaches can analyze vast datasets of peptide sequences and activities to identify patterns and predict the properties of novel, uncharacterized peptides. mdpi.comchemrxiv.org

ML models can be trained on existing AMP databases to predict the antimicrobial potential of new sequences, significantly accelerating the initial screening process. nih.govresearchgate.net These models can learn the complex relationships between a peptide's physicochemical properties and its biological activity, guiding the design of more potent and selective this compound analogs. mdpi.com

The use of AI can also aid in the interpretation of complex omics data, identifying key features that correlate with antimicrobial activity. biorxiv.org By combining AI with high-throughput experimental validation, researchers can create a closed-loop system for the rapid design, synthesis, and testing of novel this compound analogs, dramatically accelerating the development pipeline. polifaces.de

AI/ML ApproachApplication in this compound ResearchPotential Impact
Machine Learning Classifiers Predicting the antimicrobial activity of novel this compound analogs. nih.govDramatically reduces the number of peptides that need to be synthesized and tested experimentally.
Generative AI Models (VAEs, GANs) Designing entirely new peptide sequences with optimized properties. chemrxiv.orgamr-insights.euEnables the de novo design of highly effective and non-toxic this compound-based therapeutics.
Predictive Models for Toxicity Forecasting the potential toxicity of this compound analogs against human cells. mdpi.comHelps in the early deselection of candidates with unfavorable safety profiles.
AI-driven Omics Analysis Identifying key features in proteomic and metabolomic data that correlate with activity. biorxiv.orgProvides a deeper understanding of the molecular basis of this compound's function.
Bayesian Optimization Efficiently exploring the sequence space to find optimal this compound derivatives. nih.govbiorxiv.orgAccelerates the optimization process by intelligently selecting which analogs to test next.

Open Questions and Grand Challenges in this compound Academic Research

Despite the significant progress in the study of this compound and other AMPs, several open questions and grand challenges remain that will require concerted research efforts to address.

A major challenge is overcoming the inherent limitations of AMPs as therapeutic agents, such as their susceptibility to proteolytic degradation, potential for toxicity, and high production costs. mdpi.comnih.govresearchgate.netrsc.org While chemical modifications and nanotechnology-based delivery systems offer promising solutions, further research is needed to develop strategies that are both effective and economically viable. mdpi.comnih.gov

Another key area of investigation is the elucidation of the precise molecular mechanisms by which this compound exerts its antimicrobial effects. While it is generally understood that many AMPs act by disrupting bacterial membranes, the specific details of these interactions and the potential involvement of intracellular targets are often not fully characterized. mdpi.comnih.gov

The threat of antimicrobial resistance also extends to AMPs. nih.gov Although the development of resistance to AMPs is generally considered to be slower than for conventional antibiotics, it is not an impossibility. nih.gov Understanding the mechanisms by which bacteria might develop resistance to this compound is crucial for the long-term sustainability of this class of antimicrobials.

Finally, translating promising laboratory findings into clinical applications remains a significant hurdle. nih.gov The journey from the discovery of a novel AMP to a clinically approved drug is long and fraught with challenges. nih.govresearchgate.net Overcoming these challenges will require interdisciplinary collaborations between academia, industry, and regulatory agencies.

Key Open Questions:

What are the precise molecular targets of this compound in different bacterial species?

How does this compound interact with other components of the host's skin secretions to produce a synergistic antimicrobial effect?

What are the most effective strategies to enhance the stability and bioavailability of this compound while minimizing its toxicity?

What are the molecular mechanisms that could lead to bacterial resistance against this compound, and how can they be circumvented?

How can we leverage AI and other advanced technologies to rationally design the next generation of this compound-based therapeutics with improved efficacy and safety profiles?

Q & A

Q. How can researchers reliably identify and characterize Ranatuerin-2BYa in biological samples?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural identity. For biological samples, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized extraction protocols to minimize matrix interference. Validate purity via HPLC with UV/Vis or fluorescence detection, referencing established protocols for peptide characterization .

Q. What are the recommended in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer: Design dose-response experiments using cell-based assays (e.g., viability assays for cytotoxicity or fluorescence-based calcium imaging for ion channel modulation). Include positive and negative controls to validate assay sensitivity. For reproducibility, predefine acceptance criteria for signal-to-noise ratios and Z'-factors, and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How should researchers address variability in this compound’s stability during experimental workflows?

Methodological Answer: Conduct stability studies under varying pH, temperature, and storage conditions. Use kinetic modeling to determine degradation rates and identify critical handling parameters (e.g., refrigeration at 4°C with protease inhibitors). Report stability data in supplementary materials to enhance reproducibility .

Advanced Research Questions

Q. What statistical frameworks are optimal for resolving contradictory data on this compound’s mechanism of action?

Methodological Answer: Apply meta-analysis to aggregate data from independent studies, using random-effects models to account for heterogeneity. For conflicting in vivo results, employ Bayesian inference to quantify uncertainty or design replication studies with larger sample sizes. Transparently report effect sizes and confidence intervals to contextualize discrepancies .

Q. How can researchers design experiments to elucidate this compound’s interaction with non-canonical targets?

Methodological Answer: Use affinity purification mass spectrometry (AP-MS) coupled with CRISPR-Cas9 knockout screens to identify off-target interactions. Validate findings via surface plasmon resonance (SPR) for binding kinetics and in silico docking simulations to predict binding pockets. Prioritize targets using pathway enrichment analysis (e.g., KEGG, Reactome) .

Q. What strategies mitigate bias in translational studies involving this compound?

Methodological Answer: Implement blinded randomization in animal or organoid models to reduce observer bias. Use stratified sampling to ensure representative subgroups and apply propensity score matching in retrospective analyses. Pre-register study protocols on platforms like Open Science Framework to align with ethical and methodological rigor .

Q. How can interdisciplinary approaches enhance the study of this compound’s therapeutic potential?

Methodological Answer: Integrate omics datasets (proteomics, transcriptomics) with clinical data using systems biology tools (e.g., Cytoscape for network analysis). Collaborate with computational chemists to develop QSAR (Quantitative Structure-Activity Relationship) models for toxicity prediction. Cross-validate findings with electrophysiological recordings in ex vivo tissue models .

Data Analysis & Interpretation

Q. What computational tools are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profiles?

Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) or Phoenix WinNonlin for population PK/PD analysis. Incorporate allometric scaling for interspecies extrapolation and apply Monte Carlo simulations to predict human dosing regimens. Share raw data in public repositories like ChEMBL or Zenodo for community validation .

Q. How should researchers prioritize conflicting hypotheses about this compound’s role in signaling pathways?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses. Use siRNA knockdown or CRISPR interference (CRISPRi) to test causality and prioritize pathways with the highest fold-change in functional assays. Leverage STRING databases to map protein-protein interaction networks .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility in this compound research?

Methodological Answer: Follow the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Detail experimental parameters (e.g., buffer composition, instrument calibration) in supplementary materials. Use electronic lab notebooks (ELNs) with version control to track protocol modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.